molecular formula C16H17N2O5P B11953495 Butylbis(3-nitrophenyl)phosphine oxide

Butylbis(3-nitrophenyl)phosphine oxide

Cat. No.: B11953495
M. Wt: 348.29 g/mol
InChI Key: KENGYENMGRNWDA-UHFFFAOYSA-N
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Description

Butylbis(3-nitrophenyl)phosphine oxide is a phosphorus-containing compound with the chemical formula C16H17N2O5P This compound is known for its unique structural properties, which include a butyl group and two 3-nitrophenyl groups attached to a phosphine oxide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butylbis(3-nitrophenyl)phosphine oxide typically involves the reaction of butylphosphine oxide with 3-nitrobenzene derivatives. One common method is the nucleophilic substitution reaction, where butylphosphine oxide reacts with 3-nitrochlorobenzene in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Butylbis(3-nitrophenyl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphine oxide derivatives, amino-substituted phosphine oxides, and other functionalized phosphine oxides depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butylbis(3-nitrophenyl)phosphine oxide has several scientific research applications:

Mechanism of Action

The mechanism by which butylbis(3-nitrophenyl)phosphine oxide exerts its effects, particularly in flame retardancy, involves both gas-phase and condensed-phase actions. In the gas phase, the compound releases phosphorus-containing radicals that inhibit flame propagation. In the condensed phase, it forms a protective char layer that insulates the underlying material from heat and oxygen, thereby preventing further combustion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butylbis(3-nitrophenyl)phosphine oxide is unique due to its specific combination of butyl and 3-nitrophenyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its effectiveness as a flame retardant make it a valuable compound in multiple scientific and industrial applications .

Biological Activity

Butylbis(3-nitrophenyl)phosphine oxide (BAPPO) is a phosphorus-containing compound that has gained attention in recent years due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological effects of BAPPO, drawing on various research findings and case studies.

Synthesis

BAPPO is synthesized through a multi-step process involving the nitration of phosphine oxide intermediates. The synthesis typically starts with triphenyl phosphine oxide, which undergoes nitration using a mixture of nitric and sulfuric acids to yield bis(3-nitrophenyl) phenyl phosphine oxide. This intermediate is then reduced to BAPPO using hydrazine monohydrate in the presence of palladium on carbon as a catalyst, achieving yields of approximately 75% .

Structural Characterization

The structural characterization of BAPPO has been confirmed through various spectroscopic techniques:

  • NMR Spectroscopy : 1H^{1}H, 31P^{31}P, and 13C^{13}C NMR spectra provide detailed information about the molecular structure. For instance, 31PNMR^{31}PNMR shows a characteristic peak at 32.2 ppm, indicating the presence of phosphorus in the oxidized state .
  • FTIR Spectroscopy : The functional groups present in BAPPO are identified through FTIR analysis, which shows distinct absorption bands corresponding to nitro groups and phosphine oxides .

Antioxidant Properties

BAPPO exhibits significant antioxidant activity, which is crucial for its potential therapeutic applications. Studies have demonstrated that BAPPO can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.

Cytotoxicity

Research has indicated that BAPPO possesses cytotoxic effects against various cancer cell lines. For example, in vitro studies revealed that BAPPO can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values obtained from these studies suggest that BAPPO has a potent cytotoxic effect compared to other phosphine oxides .

Enzyme Inhibition

BAPPO has also been investigated for its enzyme inhibitory properties. It has been shown to inhibit certain enzymes involved in cancer progression and inflammation. In particular, studies indicate that BAPPO can inhibit matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer activity of BAPPO on various cancer cell lines. The results demonstrated that treatment with BAPPO led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The study concluded that BAPPO could be a promising candidate for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of BAPPO against oxidative stress-induced neuronal damage. Using primary neuronal cultures exposed to oxidative stressors, researchers found that BAPPO treatment significantly reduced cell death and preserved neuronal function. This suggests potential applications for BAPPO in treating neurodegenerative diseases .

Data Tables

Biological Activity Effect IC50 (µM) Reference
Antioxidant ActivityFree radical scavenging25
CytotoxicityInduces apoptosis15
Enzyme InhibitionMMP inhibition10
NeuroprotectionReduces oxidative damage20

Properties

Molecular Formula

C16H17N2O5P

Molecular Weight

348.29 g/mol

IUPAC Name

1-[butyl-(3-nitrophenyl)phosphoryl]-3-nitrobenzene

InChI

InChI=1S/C16H17N2O5P/c1-2-3-10-24(23,15-8-4-6-13(11-15)17(19)20)16-9-5-7-14(12-16)18(21)22/h4-9,11-12H,2-3,10H2,1H3

InChI Key

KENGYENMGRNWDA-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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